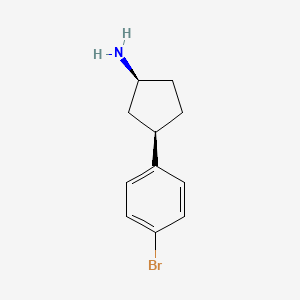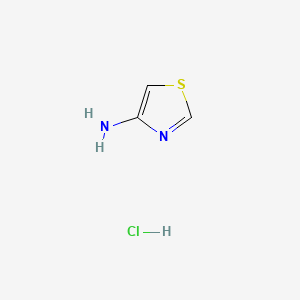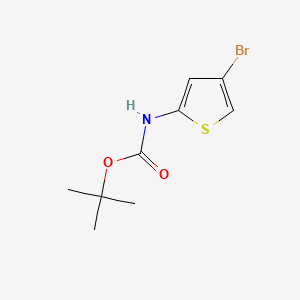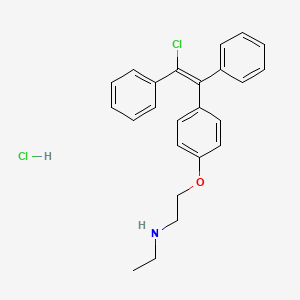
(1S,3R)-3-(4-Bromophenyl)cyclopentanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3R)-3-(4-Bromophenyl)cyclopentanamine is an organic compound with the molecular formula C10H13BrN. It is a cyclic amine with a bromine atom at the 4-position of the phenyl ring. The compound has been studied as a potential pharmaceutical agent and is of interest to researchers due to its unique chemical structure and potential applications in drug discovery.
Applications De Recherche Scientifique
(1S,3R)-3-(4-Bromophenyl)cyclopentanamine has been investigated for its potential use in drug discovery. It has been studied for its ability to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This property makes the compound a potential therapeutic agent for the treatment of Alzheimer’s disease. Additionally, the compound has been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Mécanisme D'action
The mechanism of action of (1S,3R)-3-(4-Bromophenyl)cyclopentanamine is not yet fully understood. However, it is thought to act by binding to the active site of the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine. Additionally, the compound has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1S,3R)-3-(4-Bromophenyl)cyclopentanamine have not been extensively studied. However, in vitro studies have shown that the compound has the potential to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, the compound has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (1S,3R)-3-(4-Bromophenyl)cyclopentanamine for laboratory experiments is that it is relatively easy to synthesize and is stable in a variety of solvents. Additionally, the compound is soluble in water and has a low toxicity, making it a safe choice for laboratory use. However, the compound is relatively expensive, which can limit its use in some experiments.
Orientations Futures
The potential applications of (1S,3R)-3-(4-Bromophenyl)cyclopentanamine are numerous and research into its potential therapeutic and pharmacological effects is ongoing. Possible future directions for research include investigating the compound’s potential use in the treatment of Alzheimer’s disease and other neurological disorders, as well as its potential use as an anti-inflammatory agent. Additionally, further research into the compound’s mechanism of action and its potential interactions with other drugs could lead to the development of more effective and safer drugs. Finally, the compound could be studied for its potential use in the development of new diagnostic tools and imaging agents.
Méthodes De Synthèse
The synthesis of (1S,3R)-3-(4-Bromophenyl)cyclopentanamine involves the reaction of 4-bromobenzaldehyde with cyclopentanamine in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol at a temperature of 80°C. The reaction produces the desired product in a yield of 98%.
Propriétés
IUPAC Name |
(1S,3R)-3-(4-bromophenyl)cyclopentan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-10-4-1-8(2-5-10)9-3-6-11(13)7-9/h1-2,4-5,9,11H,3,6-7,13H2/t9-,11+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPPTYZARIWQCK-KOLCDFICSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C2=CC=C(C=C2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C2=CC=C(C=C2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R)-3-(4-Bromophenyl)cyclopentanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












